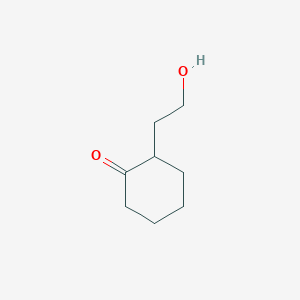
2-(2-Hydroxyethyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Hydroxyethyl)cyclohexanone” is an organic compound . It is also known as 2-Cyclohexylethanol . Its linear formula is C6H11CH2CH2OH . The molecular weight of this compound is 128.21 .
Molecular Structure Analysis
The molecular formula of “2-(2-Hydroxyethyl)cyclohexanone” is C8H14O2 . The average mass is 142.196 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Hydroxyethyl)cyclohexanone” include a density of 1.2±0.1 g/cm3, boiling point of 312.1±27.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 64.1±6.0 kJ/mol, flash point of 156.8±20.2 °C, and index of refraction of 1.514 . It has 3 H bond acceptors, 2 H bond donors, 2 freely rotating bonds, and a polar surface area of 58 Å2 .Aplicaciones Científicas De Investigación
1. Selective Hydrogenation of Phenol to Cyclohexanone
Wang et al. (2011) investigated the selective hydrogenation of phenol to cyclohexanone using a catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride. This process is significant for the chemical industry, particularly in the manufacture of polyamides. Their study achieved high conversion and selectivity under mild conditions, emphasizing the importance of cyclohexanone as an intermediate in industrial applications (Wang et al., 2011).
2. Intramolecular Cyclization of Alkadienyl-Substituted 1,3-Diketones
Research by Goddard et al. (1995) explored the palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones, leading to the formation of cyclohexanone derivatives. This study highlights the role of cyclohexanone in facilitating complex chemical reactions and producing various derivatives (Goddard et al., 1995).
3. Reactions with Organophosphorus Compounds
Scheibye et al. (1982) studied the reactions of cyclohexanone with organophosphorus compounds, specifically focusing on the formation of spiro-trithiaphosphorines and thioketones. This research provides insight into the reactivity of cyclohexanone with other compounds, showcasing its versatility in organic synthesis (Scheibye et al., 1982).
4. Oxidation of Cyclohexane
Kumar et al. (2009) conducted a study on the oxidation of cyclohexane, a process used to produce cyclohexanol and cyclohexanone. They used acid-exchanged manganese oxide octahedral molecular sieves as catalysts, emphasizing the role of cyclohexanone as a key intermediate in the synthesis of industrial chemicals like adipic acid and caprolactam (Kumar et al., 2009).
5. Cyclohexanone Oxime Production
Pozzo et al. (2002) investigated the ammoximation of cyclohexanone, a crucial step in the production of caprolactam. Their research provided insights into the catalytic mechanisms involved in the formation of cyclohexanone oxime, demonstrating the significance of cyclohexanone in industrial processes (Pozzo et al., 2002).
6. Synthesis of Biofuel Precursors
Deng et al. (2015) explored the catalytic hydroxyalkylation/alkylation of 2-methylfuran with cyclohexanone for the synthesis of high-density biofuel precursors. This study demonstrates an environmentally friendly approach to producing biofuels using cyclohexanone as a key component (Deng et al., 2015).
7. Photocrosslinkable Polyarylidene Arylphosphate Esters
Sakthivel and Kannan (2005) synthesized liquid crystalline and photocrosslinkable polymers containing cyclohexanone units. This research highlights the application of cyclohexanone in the development of advanced materials with potential uses in electronics and photonics (Sakthivel & Kannan, 2005).
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJOBJOWRXCFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)cyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)
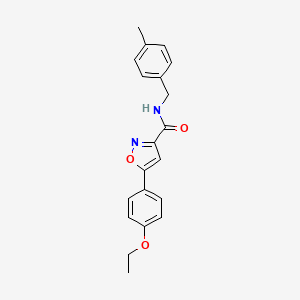
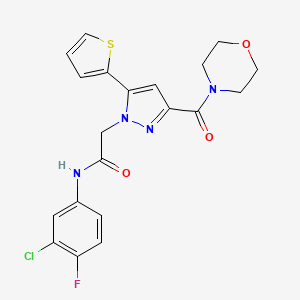
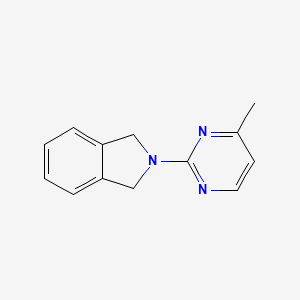

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)
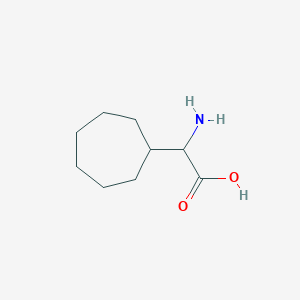

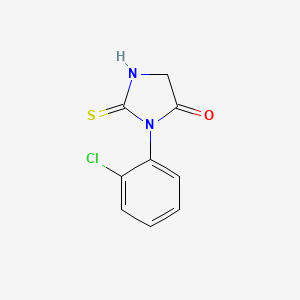
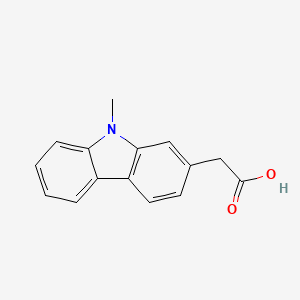
![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)